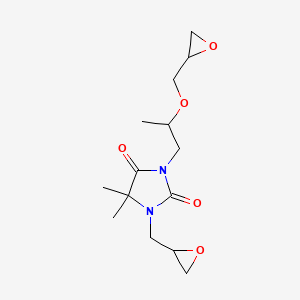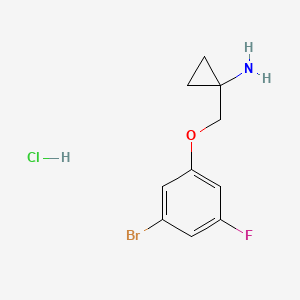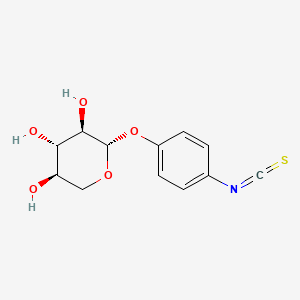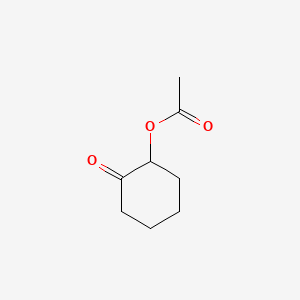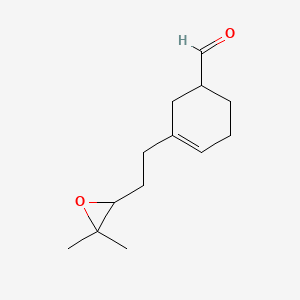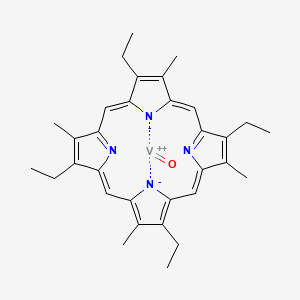
Vanadium(iv)etioporphyrin iii oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vanadium(iv)etioporphyrin iii oxide is a complex compound that belongs to the class of metalloporphyrins. It is characterized by the presence of vanadium in the +4 oxidation state coordinated to an etioporphyrin ligand.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Vanadium(iv)etioporphyrin iii oxide typically involves the reaction of vanadium precursors with etioporphyrin ligands under controlled conditions. One common method includes the use of vanadium oxytrichloride (VOCl3) as a vanadium source, which reacts with etioporphyrin in the presence of a base such as pyridine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the vanadium center .
Industrial Production Methods
the principles of coordination chemistry and metalloporphyrin synthesis can be scaled up for larger production if needed .
化学反応の分析
Types of Reactions
Vanadium(iv)etioporphyrin iii oxide undergoes various types of chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states, such as +5.
Reduction: The compound can be reduced to lower oxidation states, such as +3.
Substitution: Ligands coordinated to the vanadium center can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of coordinating solvents or bases to facilitate ligand exchange .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield vanadium(v)etioporphyrin iii oxide, while reduction can produce vanadium(iii)etioporphyrin iii oxide .
科学的研究の応用
Vanadium(iv)etioporphyrin iii oxide has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as sensors and electronic devices.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent and in the treatment of diabetes.
Biology: It is used in studies of metalloproteins and enzyme mimetics, providing insights into the role of metal ions in biological systems .
作用機序
The mechanism of action of Vanadium(iv)etioporphyrin iii oxide involves its ability to interact with various molecular targets and pathways. In catalysis, the vanadium center can facilitate electron transfer processes, enabling the activation of substrates and the formation of reactive intermediates. In biological systems, the compound can mimic the activity of natural metalloenzymes, interacting with proteins and other biomolecules to exert its effects .
類似化合物との比較
Vanadium(iv)etioporphyrin iii oxide can be compared with other metalloporphyrins and vanadium compounds, such as:
Vanadium(v)etioporphyrin iii oxide: Similar in structure but with vanadium in the +5 oxidation state, leading to different reactivity and applications.
Vanadium(iii)etioporphyrin iii oxide:
Other Metalloporphyrins: Compounds like iron(iii)etioporphyrin iii oxide and manganese(iv)etioporphyrin iii oxide, which have different metal centers but similar porphyrin ligands
This compound stands out due to its unique combination of vanadium’s redox properties and the stability provided by the etioporphyrin ligand, making it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C32H36N4OV |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
oxovanadium(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |
InChI |
InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q-2;;+2 |
InChIキー |
FIQWMFSKKLPDIK-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.O=[V+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
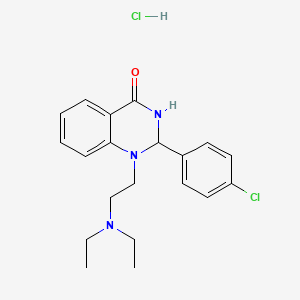
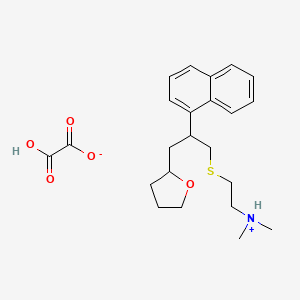
![5,7-Dimethoxyimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B15341567.png)

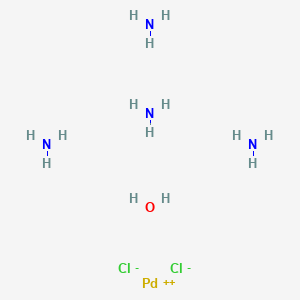
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)

